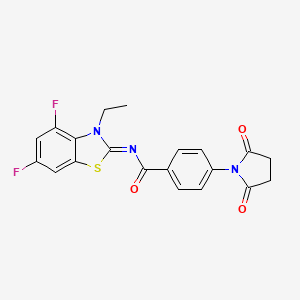

2-Ethyl-5-ethynyl-thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Electronics

- A study focused on the properties of a mixed-valence complex incorporating ethynylthiophene, highlighting its potential in molecular electronics due to its stability and electrochemical properties (Le Stang, Lapinte, 2000).

Polymer Science

- Research on functionalized regioregular π-conjugated polymers, where thiophene derivatives played a crucial role, demonstrated applications in thermolytic and catalytic reactions in polymer science (Yu, Holdcroft, 2000).

- The synthesis and characterization of thiophene-containing poly(arylene–ethynylene)-alt-poly(arylene– vinylene)s copolymers were explored for their photophysical, electrochemical, and photovoltaic properties, suggesting applications in solar cell technology (Egbe et al., 2005).

Organic Electronics

- Studies on luminescent 2,5-bis(phenylethynyl)thiophenes (BPETs) revealed insights into their potential for applications in organic electronics, particularly in light-emitting devices (Siddle et al., 2007).

- Organic transistors based on ethynyl-substituted tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene were synthesized, highlighting the impact of side-chain substituents on thin-film transistor mobility, an essential aspect of organic electronics (Tang et al., 2008).

Advanced Materials

- The synthesis of conjugated microporous polymers from thiophene derivatives for potential use in organic electronics or optoelectronics due to their high surface area and microporosity (Jiang et al., 2010).

- Exploration of proton-dopable organic semiconductors using thiophene moieties, demonstrating potential applications in near-infrared absorbing materials and electronic devices (Yin et al., 2022).

Electrochemistry

- Research into electrochromic properties of poly(thieno[3,2-b]thiophene)s, where thiophene-based compounds showed potential for applications in electrochromic devices due to their color-changing properties (Shao et al., 2017).

Future Directions

Mechanism of Action

Target of Action

2-Ethyl-5-ethynyl-thiophene is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

properties

IUPAC Name |

2-ethyl-5-ethynylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h1,5-6H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSZGTTVMFZIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)

![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)

![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)

![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)